molecular formula C16H14ClNO3 B5726562 methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate

methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate

Cat. No.: B5726562
M. Wt: 303.74 g/mol
InChI Key: ITQZORAGEPIHFB-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-chlorophenylacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate typically involves the following steps:

    Acylation Reaction: The starting material, 4-aminobenzoic acid, undergoes an acylation reaction with 2-chlorophenylacetyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the intermediate 4-{[(2-chlorophenyl)acetyl]amino}benzoic acid.

    Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 4-{[(2-chlorophenyl)acetyl]amino}benzoic acid.

    Reduction: Methyl 4-{[(2-chlorophenyl)methylamino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Material Science: The compound can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2-bromophenyl)acetyl]amino}benzoate: Similar structure with a bromine atom instead of chlorine.

    Methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate: Similar structure with a fluorine atom instead of chlorine.

    Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate: Similar structure with a methyl group instead of chlorine.

Uniqueness

Methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which may enhance the binding affinity and specificity of the compound in certain applications.

Properties

IUPAC Name

methyl 4-[[2-(2-chlorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-21-16(20)11-6-8-13(9-7-11)18-15(19)10-12-4-2-3-5-14(12)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZORAGEPIHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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